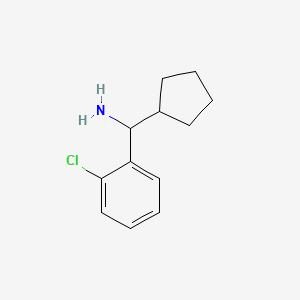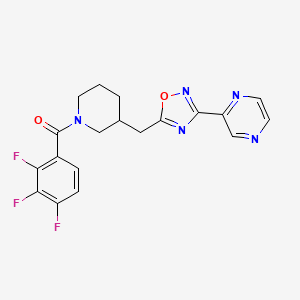
(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The piperidin-1-yl derivative and 2,3,4-trifluorobenzoyl chloride.
Reaction: The final step involves acylation of the piperidin-1-yl derivative with 2,3,4-trifluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
准备方法
Synthetic Routes and Reaction Conditions
-
Formation of Pyrazin-2-yl-1,2,4-oxadiazole
Starting Materials: Pyrazine-2-carboxylic acid and hydrazine hydrate.
Reaction: The carboxylic acid is first converted to its hydrazide, which is then cyclized with an appropriate reagent (e.g., phosphoryl chloride) to form the oxadiazole ring.
-
Attachment of Piperidine
Starting Materials: The pyrazin-2-yl-1,2,4-oxadiazole and piperidine.
Reaction: The oxadiazole derivative is reacted with piperidine in the presence of a base (e.g., sodium hydride) to form the piperidin-1-yl derivative.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction
- Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
-
Substitution
- The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the trifluorophenyl group.
科学研究应用
Chemistry
Catalysis: The compound’s unique structure may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural complexity.
Receptor Binding:
Medicine
Drug Development: The compound’s diverse functional groups make it a candidate for drug discovery, particularly in targeting specific biological pathways.
Diagnostics: Potential use in imaging or as a marker in diagnostic assays.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism by which (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazine and oxadiazole rings may facilitate binding to active sites, while the piperidine and trifluorophenyl groups could enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
-
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Lacks the piperidine and trifluorophenyl groups, potentially reducing its biological activity.
-
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methylpiperidine
- Similar but lacks the trifluorophenyl group, which may affect its chemical reactivity and biological properties.
-
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl(2,3,4-trifluorophenyl)methanone
- Lacks the piperidine ring, which could influence its interaction with biological targets.
Uniqueness
The presence of both the piperidine and trifluorophenyl groups in (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone makes it unique. These groups can enhance its binding affinity, stability, and overall bioactivity, distinguishing it from similar compounds.
属性
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-13-4-3-12(16(21)17(13)22)19(28)27-7-1-2-11(10-27)8-15-25-18(26-29-15)14-9-23-5-6-24-14/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGTUJKIJHBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)
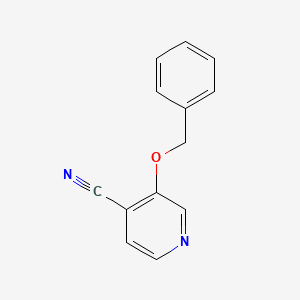
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2603055.png)

![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2603058.png)
![(Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2603063.png)

![3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2603065.png)
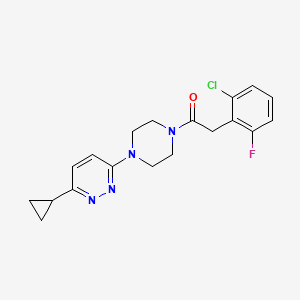
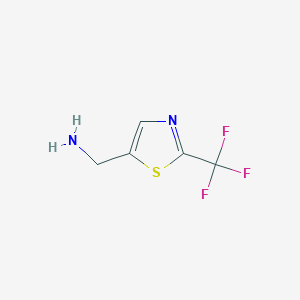
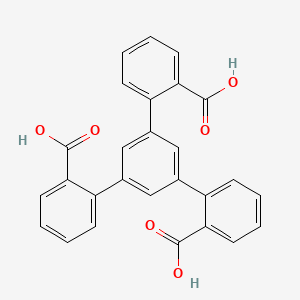
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603074.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2603075.png)
